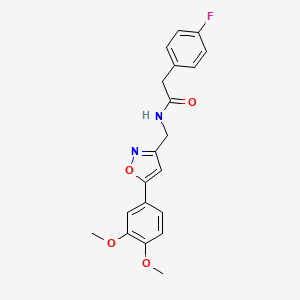

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

This compound features a central acetamide backbone substituted with a 4-fluorophenyl group and a 5-(3,4-dimethoxyphenyl)isoxazol-3-ylmethyl moiety. The 3,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity and influence binding interactions, while the fluorine atom on the phenyl group could improve metabolic stability and electronic properties.

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-25-17-8-5-14(10-19(17)26-2)18-11-16(23-27-18)12-22-20(24)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUKUGCHJOWUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

Formation of the Fluorophenylacetamide Moiety: The fluorophenylacetamide group can be synthesized through an amide coupling reaction between 4-fluorophenylacetic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

A. Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)

- Molecular Formula : C₁₄H₁₃F₄N₃O₂S

- Key Features :

- 4-Fluorophenyl group (shared with the target compound).

- Thiadiazole ring with trifluoromethyl group (vs. isoxazole in the target).

- Application : Herbicide (pesticide) .

- Both compounds leverage fluorine for stability, but Flufenacet’s trifluoromethyl group enhances hydrophobicity.

B. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dimethoxyphenyl)Acetamide (EP 3 348 550A1)

- Key Features :

- Benzothiazole core (vs. isoxazole).

- 3,4-Dimethoxyphenyl group (shared with the target).

- The 3,4-dimethoxy substitution is conserved, suggesting shared affinity for aromatic receptor pockets .

Isoxazole-Containing Analogues

A. 2-(4-Isopropyl-3-Methylphenoxy)-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Acetamide

- Key Features: Isoxazole sulfamoyl group (vs. isoxazolylmethyl in the target). Phenoxyacetamide backbone.

- Comparison :

B. Anti-Proliferative Indazole Derivatives ()

- Example: 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(Morpholine-4-Carbonyl)Phenylamino]-1H-Indazol-3-yl}Acetamide

- Comparison: Ethoxyphenyl and fluorophenyl groups mirror the target’s substituents but are attached to an indazole core.

Comparative Physicochemical Properties

Research Implications and Limitations

- Structural Insights : The 3,4-dimethoxy and 4-fluoro groups are recurrent in bioactive compounds, suggesting their utility in optimizing receptor binding.

- Activity Gaps: While anti-proliferative () and pesticidal () activities are noted in analogs, the target compound’s specific bioactivity remains uncharacterized in the provided evidence.

- Recommendations : Experimental studies on kinase inhibition, solubility, and metabolic stability are needed to validate hypotheses derived from structural comparisons.

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- Isoxazole Ring : A five-membered heterocyclic structure that contributes significantly to its biological activity.

- Dimethoxyphenyl Group : Enhances hydrophobic interactions and may influence receptor binding.

- Fluorophenyl Acetamide : Imparts additional electronic properties that can affect biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Potential : Preliminary studies indicate that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially impacting conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Isoxazole derivatives are recognized for their antibacterial properties against various pathogens.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, some proposed interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation : It may interact with receptors related to pain and inflammation, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have focused on the biological evaluation of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating effective concentrations for therapeutic use. |

| Anti-inflammatory Effects | Demonstrated the ability to reduce pro-inflammatory cytokine levels in cell-based assays, suggesting potential therapeutic applications in inflammatory diseases. |

| Antimicrobial Properties | Showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as a lead compound for further development in cancer therapy.

-

Anti-inflammatory Mechanism Exploration :

- Another investigation assessed the anti-inflammatory properties by measuring cytokine release in lipopolysaccharide-stimulated macrophages. The compound significantly reduced TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.